Diallylmethylamine
Overview
Description
Diallylmethylamine is a tertiary amine with the molecular formula ( \text{C}7\text{H}{13}\text{N} ). It is characterized by the presence of two allyl groups and one methyl group attached to a nitrogen atom. This compound is known for its applications in polymer chemistry and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallylmethylamine can be synthesized through the reaction between aqueous methylamine and allyl chloride in the presence of a phase transfer catalyst such as polyglycol-400 . The reaction typically proceeds under mild conditions, with the phase transfer catalyst facilitating the transfer of reactants between the aqueous and organic phases.
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods, with optimizations for large-scale production. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diallylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to secondary amines.
Substitution: The allyl groups can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Diallylmethylamine has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-molecular-weight polymers.
Organic Synthesis: As an intermediate, this compound is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Research has explored its potential in modifying biological molecules for enhanced activity or stability.
Industrial Applications: The compound is used in the production of quaternary ammonium salts, which are important in water treatment and as surfactants.
Mechanism of Action
The mechanism of action of diallylmethylamine involves its ability to participate in radical polymerization. The compound’s allyl groups can form radicals under appropriate conditions, leading to chain propagation and the formation of polymeric structures. Protonation and quaternization of this compound increase the activation energy for hydrogen atom abstraction, influencing the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Diallylamine: Similar to diallylmethylamine but lacks the methyl group attached to the nitrogen atom.
Triallylamine: Contains three allyl groups attached to the nitrogen atom.
N-Allylmethylamine: Contains one allyl group and one methyl group attached to the nitrogen atom.
Uniqueness
This compound’s unique structure, with two allyl groups and one methyl group, provides distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific polymerization reactions and as an intermediate in organic synthesis .
Properties
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESLFUSXZBFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55553-13-4 | |
Record name | Poly(methyldiallylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062402 | |
Record name | N-Methyldiallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-01-3 | |
Record name | Diallylmethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyldiallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyldiallylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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